![molecular formula C19H13N3O3S B2877886 1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone CAS No. 690961-53-6](/img/structure/B2877886.png)
1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
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Description
1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone, also known as BQ-123, is a peptide antagonist that selectively targets the endothelin A receptor (ETA). This molecule has been extensively studied for its use in treating various diseases, including hypertension, pulmonary fibrosis, and cancer.
Scientific Research Applications
Synthesis and Biological Evaluation
Research focusing on the synthesis and biological evaluation of quinoxaline derivatives, including those related to the specified compound, highlights their potential anticonvulsant properties. Compounds synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide showed significant anticonvulsant activities, indicating their potential use in the development of new anticonvulsant drugs (Alswah et al., 2013).
Antibacterial and Antifungal Activities
The synthesis of new 2-substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives revealed potent immunosuppressive and immunostimulatory properties, along with significant inhibitory effects on LPS-stimulated NO generation. These compounds also exhibited strong cytotoxicity against various cancer cell lines, suggesting their use in cancer research and as potential leads for the development of new immunomodulatory and anticancer agents (Abdel‐Aziz et al., 2011).
Antimicrobial Activity
Substituted 1,2,3-triazoles synthesized from 4-azido-8-(trifluoromethyl)quinoline demonstrated antimicrobial activity, indicating their potential in developing new antimicrobial agents. This research underscores the importance of 1,2,3-triazole derivatives in medicinal chemistry, particularly in addressing resistant microbial strains (Holla et al., 2005).
Synthetic Routes and Chemical Structures
Investigations into the chemistry of 5H‐benzoxazolo[3,2‐a]quinolin‐5‐ones as synthons for quinoline derivatives provided insights into novel synthetic routes and the chemical structures of potential pharmacological interest. Such studies are crucial for understanding the compound's role in synthesizing complex molecules with specific biological activities (Kim, 1981).
Monoamine Oxidase Inhibitors
Quinoxaline-based monoamine oxidase inhibitors showcase the compound's potential in neuropsychiatric disorder treatments. Research on the synthesis of quinoxaline derivatives and their evaluation as monoamine oxidase inhibitors highlights their significance in developing new treatments for disorders such as depression and anxiety (Khattab et al., 2010).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-15(13-5-7-16-17(9-13)25-11-24-16)10-26-19-21-20-18-8-6-12-3-1-2-4-14(12)22(18)19/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWGELMUOFCRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |
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